![molecular formula C11H17ClN2O3S B1379423 4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 1803592-71-3](/img/structure/B1379423.png)
4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride
Overview
Description
The compound “4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride” appears to contain an amino group (-NH2), a methoxy group (-OCH3), a thiomorpholine dione group, and a hydrochloride group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, methoxy, and thiomorpholine dione groups would likely have a significant impact on the compound’s three-dimensional structure .Scientific Research Applications
Biological Activities of Curcumin Derivatives
Curcumin, a compound with a similar methoxyphenyl structure, has been extensively studied for its biological activities. Schiff base, hydrazone, and oxime derivatives of curcumin demonstrate improved medicinal and biological properties. These derivatives and their metal complexes show potent biological activity, indicating the significance of modifications at specific groups to enhance bioactivity (Omidi & Kakanejadifard, 2020).
Antimalarial and Autoimmune Applications
Chloroquine and hydroxychloroquine, containing the aminoquinoline structure, are primarily used as antimalarial drugs but also possess immunosuppressive properties. These compounds are effective in reducing disease progression in autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis, indicating a potential research application for similar compounds in immunomodulation (Taherian et al., 2013).
Analytical and Nutraceutical Perspectives
The analysis and formulation improvements of curcumin, a compound structurally related to the methoxyphenyl group, highlight the importance of sample preparation, bioavailability enhancement, and analytical methodologies. These aspects are crucial for evaluating the biological activities and clinical efficacy of such compounds, suggesting a potential area of research for improving the solubility and bioactivity of related chemical structures (Kotha & Luthria, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c1-16-11-8-9(2-3-10(11)12)13-4-6-17(14,15)7-5-13;/h2-3,8H,4-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSJTQFAJFTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCS(=O)(=O)CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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